3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline
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Overview
Description
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with a quinoline ring, with a propan-2-yl group attached to the triazine ring.
Preparation Methods
The synthesis of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. The molecular structures of the synthesized compounds are elucidated using elemental analysis and spectral data .
Chemical Reactions Analysis
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, iodine, and other halogens . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine and iodine can lead to the formation of halogenated derivatives of the compound .
Scientific Research Applications
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications. It has been studied for its potential antiviral and antimicrobial activities . The compound has shown promising results in inhibiting the growth of various pathogenic organisms, making it a potential candidate for the development of new antimicrobial agents . Additionally, the compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol . This inhibition leads to a reduction in the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The compound also exhibits DNA intercalating properties, which contribute to its antiviral and anticancer activities .
Comparison with Similar Compounds
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazino[5,6-b]indole . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may enhance its biological activity and selectivity .
Properties
CAS No. |
60075-16-3 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-propan-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-8(2)13-15-11-7-14-10-6-4-3-5-9(10)12(11)16-17-13/h3-8H,1-2H3 |
InChI Key |
QGVAUNLWWXCNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
Origin of Product |
United States |
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